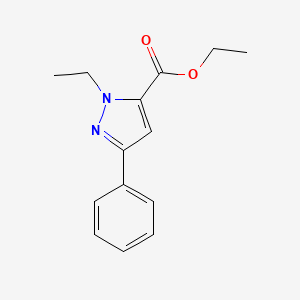

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

描述

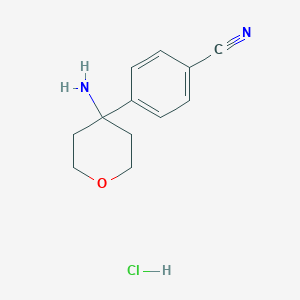

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms opposite each other. The pyrazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of bioactive molecules, including those with anti-inflammatory, analgesic, and antipyretic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized using a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, which significantly reduced reaction times . These methods demonstrate the regioselectivity and efficiency of pyrazole synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . The crystal structure of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate was also characterized, belonging to the monoclinic system .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form condensed pyrazoles . Diazotization and coupling reactions have been used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and DFT calculations were used to compare theoretical and experimental structures . The molecular electrostatic potential and frontier molecular orbitals of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate were investigated using DFT calculations, providing insights into the compound's properties .

科学研究应用

Heterocyclic Compound Synthesis

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of various heterocyclic compounds. Its chemical structure allows for the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, which are crucial in pharmaceutical research and development. The unique reactivity of this compound under mild conditions enables the generation of versatile cynomethylene dyes and heterocyclic compounds from a wide range of precursors, highlighting its importance in synthetic organic chemistry (Gomaa & Ali, 2020).

Biological Applications

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. This versatility makes the compound and its derivatives significant for medicinal chemistry, offering potential pathways for the development of new therapeutic agents. The mini-review by Cetin (2020) provides an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, emphasizing their role as scaffold structures in the discovery of biologically active compounds (Cetin, 2020).

Anticancer Research

Recent studies have focused on synthesizing pyrazoline derivatives, including Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate, to develop new anticancer agents. These derivatives exhibit a broad spectrum of pharmacological effects, with particular emphasis on their anticancer activity. The research highlights the significance of pyrazoline derivatives in cancer treatment and encourages further exploration of this compound in oncological research (Ray et al., 2022).

安全和危害

属性

IUPAC Name |

ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXNENSKKSZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2510906.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)

![5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2510909.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2510911.png)

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)

![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)